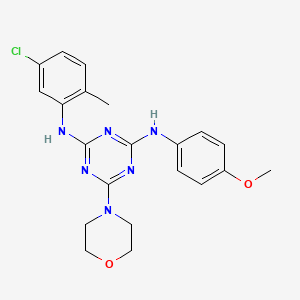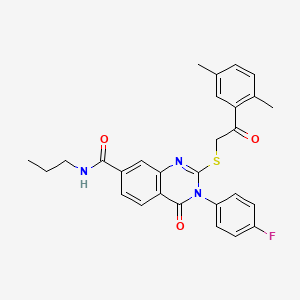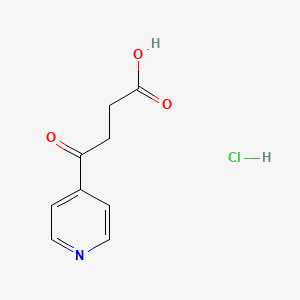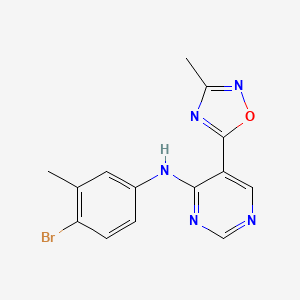
N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on triazole derivatives, including those similar to N2-(5-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, has shown significant antimicrobial activities. These compounds have been synthesized and screened for their effectiveness against various microorganisms, exhibiting good to moderate activity (Bektaş et al., 2007).
Larvicidal Activity
Compounds structurally related to this compound have been tested for larvicidal activity. A study synthesized a series of pyrimidine derivatives and evaluated their effectiveness against larvae. Some of these compounds showed significant larvicidal activity, highlighting their potential use in pest control (Gorle et al., 2016).
Synthesis of N-Heterocycles
The compound falls under the category of N-heterocyclic compounds, and research in this area focuses on synthesizing various N-heterocycles. These syntheses involve reactions with different amines and have applications in medicinal chemistry and material science (Matlock et al., 2015).
Pesticide Removal from Wastewater
Similar triazine derivatives have been studied for their potential in removing pesticides from wastewater. Using low-cost biosorbents, these compounds can effectively adsorb pesticides from contaminated waters, suggesting their application in environmental cleanup and water treatment (Boudesocque et al., 2008).
Anti-Inflammatory and Analgesic Agents
Triazine derivatives have been explored as anti-inflammatory and analgesic agents. Novel compounds synthesized from triazines have been tested for their effectiveness in inhibiting cyclooxygenase enzymes and showing potential analgesic and anti-inflammatory activities, indicating their potential use in pharmaceuticals (Abu‐Hashem et al., 2020).
Dental and Bone Growth Studies
Chloro-s-triazines, similar to the compound , have been used in dental and bone growth studies. They bond covalently with tissues, making them useful in studying pathophysiological processes related to teeth and bones (Goland & Grand, 1968).
Environmental Monitoring
Studies have been conducted to monitor the presence of triazine derivatives like atrazine in the environment, particularly in agricultural areas. These studies involve measuring concentrations in rainfall and soil, providing insights into environmental contamination and the impact of agricultural practices (Hatfield et al., 1996).
Cellular Studies and Cytotoxicity
Triazine derivatives have been examined for their cytotoxic effects on cancer cells. Research includes synthesizing morpholine- and bis(2-methoxyethyl)amine-substituted triazine derivatives and studying their accumulation and cytotoxicity in melanoma cells, indicating their potential application in cancer research and treatment (Jin et al., 2018).
Eigenschaften
IUPAC Name |
2-N-(5-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-3-4-15(22)13-18(14)24-20-25-19(23-16-5-7-17(29-2)8-6-16)26-21(27-20)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJYYDMRNNJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2591475.png)
![5-Methyl-4-[(3-pyridin-4-yloxyazetidin-1-yl)methyl]-1,2-oxazole](/img/structure/B2591476.png)
![9-(4-butoxyphenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2591477.png)
![7-cyclopropyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591478.png)
![2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2591479.png)
![N-(4-Ethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2591480.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2591481.png)

![2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2591486.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2591487.png)


